molecular formula C18H12Cl4N2O3 B3032639 [[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate CAS No. 320420-75-5

[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate

Cat. No. B3032639
CAS RN: 320420-75-5
M. Wt: 446.1 g/mol
InChI Key: URHIXYZCUFKWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is a useful research compound. Its molecular formula is C18H12Cl4N2O3 and its molecular weight is 446.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality [[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Some derivatives of this compound have shown promising antimicrobial and antifungal activities. For example, certain newly synthesized compounds demonstrated significant antibacterial and antifungal effects in vitro, highlighting their potential in combating microbial infections (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Antioxidant Properties

  • Research has been conducted to explore the antioxidant properties of compounds including the 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene derivative. These studies often employ quantum chemical calculations to investigate the relationship between electronic characteristics and antioxidant capabilities (Çavuş, Yakan, Muğlu, & Bakır, 2020).

Nonlinear Optical Properties

  • Certain derivatives of this compound have been synthesized and analyzed for their nonlinear optical properties, which are important for various technological applications. The study of these properties involves examining the molecular structure and electronic transitions (Murthy et al., 2013).

Synthesis and Characterization

  • The synthesis and characterization of these compounds have been a focal point of research. Studies often involve analyzing the chemical structure through spectroscopy and other analytical methods, providing insights into their potential applications (Paepke, Reinke, Peseke, & Vogel, 2009).

Quantum Chemical Studies

  • Quantum chemical studies are conducted to better understand the electronic structure and reactivity of these compounds. This research is crucial for predicting and optimizing their potential in various fields (Çavuş et al., 2019).

Structural Studies

  • Structural analysis, such as X-ray crystallography, provides detailed insights into the molecular conformation and arrangement, which is vital for understanding the compound's chemical behavior and potential applications (Manan, Tahir, Crouse, & Watkin, 2011).

Biological Activities

  • Several studies have been conducted to evaluate the biological activities of these compounds, including their potential as anticonvulsant, muscle relaxant, and anti-inflammatory agents. This highlights the compound's diverse therapeutic potential (Sharma, Verma, Sharma, & Prajapati, 2013).

properties

IUPAC Name

[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl4N2O3/c19-6-5-16(25)27-23-17-12-8-11(20)2-4-15(12)24(18(17)26)9-10-1-3-13(21)14(22)7-10/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHIXYZCUFKWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCl)C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395815
Record name AC1MW3TS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate

CAS RN

320420-75-5
Record name AC1MW3TS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
Reactant of Route 2
Reactant of Route 2
[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
Reactant of Route 3
Reactant of Route 3
[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
Reactant of Route 4
Reactant of Route 4
[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
Reactant of Route 5
[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
Reactant of Route 6
[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.